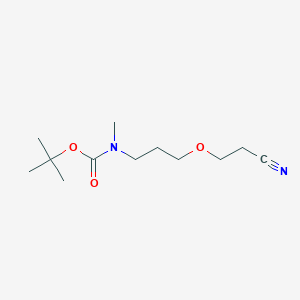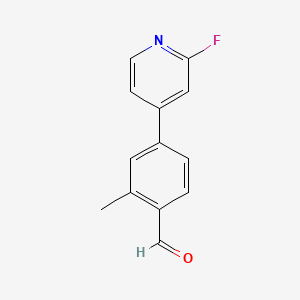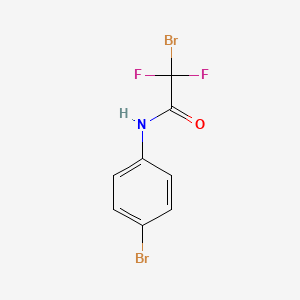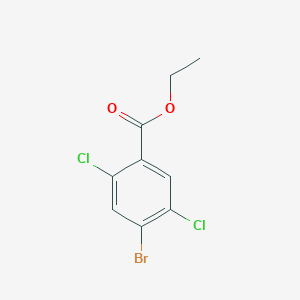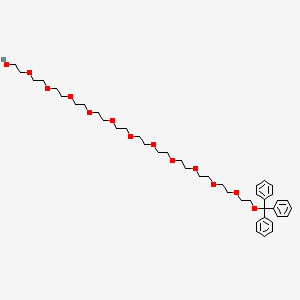
TR-Peg12-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TR-Peg12-OH: Dodecaethylene glycol , is a polyethylene glycol derivative with twelve ethylene glycol units. It is a hydrophilic compound widely used in various scientific and industrial applications due to its unique properties, such as high solubility in water and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: : TR-Peg12-OH is typically synthesized through the polymerization of ethylene oxide with ethylene glycol or diethylene glycol under alkaline conditions. The reaction involves the sequential addition of ethylene oxide to the hydroxyl groups of the glycol, resulting in the formation of the polyethylene glycol chain .
Industrial Production Methods: : Industrial production of this compound involves large-scale polymerization processes, often carried out in reactors under controlled temperature and pressure conditions. The purity and molecular weight distribution of the product are critical parameters that are monitored and controlled during production .
Chemical Reactions Analysis
Types of Reactions: : TR-Peg12-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or tosyl chloride are employed for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry: : TR-Peg12-OH is used as a cross-linking agent and a spacer in the synthesis of various polymers and bioconjugates. It enhances the solubility and stability of the resulting compounds .
Biology: : In biological research, this compound is employed in the modification of proteins and peptides to improve their solubility and reduce immunogenicity. It is also used in the preparation of hydrogels for tissue engineering .
Medicine: : this compound is utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents. It is also used in the formulation of PEGylated drugs, which have improved pharmacokinetic properties .
Industry: : In industrial applications, this compound is used as a surfactant, lubricant, and dispersing agent. It is also employed in the production of cosmetics and personal care products .
Mechanism of Action
Mechanism: : TR-Peg12-OH exerts its effects primarily through its hydrophilic nature and ability to form hydrogen bonds. It interacts with water molecules, enhancing the solubility of hydrophobic compounds. In biological systems, it reduces protein aggregation and immunogenicity by forming a protective hydrophilic layer around the protein .
Molecular Targets and Pathways: : The primary molecular targets of this compound are proteins and peptides. It modifies their surface properties, leading to improved solubility and stability. The pathways involved include non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Methoxy-PEG12-Hydroxyl: Similar to TR-Peg12-OH but with a methoxy group at one end.
Carboxy-PEG12-Thiol: Contains a carboxyl and thiol group, used for surface modifications.
Uniqueness: : this compound is unique due to its specific chain length and the presence of hydroxyl groups at both ends, making it highly versatile for various applications. Its ability to enhance solubility and reduce immunogenicity sets it apart from other polyethylene glycol derivatives .
Properties
Molecular Formula |
C43H64O13 |
|---|---|
Molecular Weight |
789.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C43H64O13/c44-16-17-45-18-19-46-20-21-47-22-23-48-24-25-49-26-27-50-28-29-51-30-31-52-32-33-53-34-35-54-36-37-55-38-39-56-43(40-10-4-1-5-11-40,41-12-6-2-7-13-41)42-14-8-3-9-15-42/h1-15,44H,16-39H2 |
InChI Key |
KXUMMTKQMGPKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


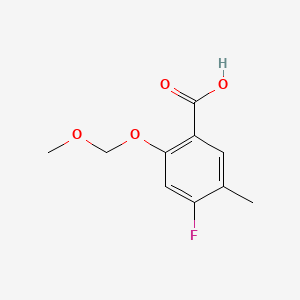

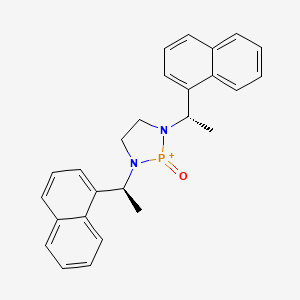
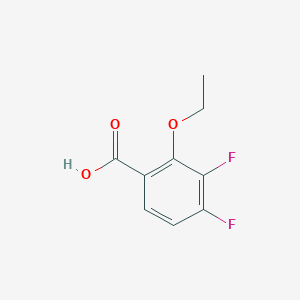
![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)
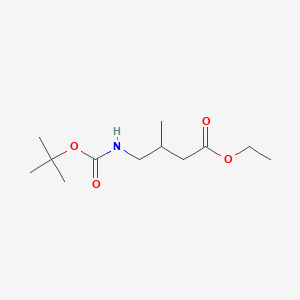
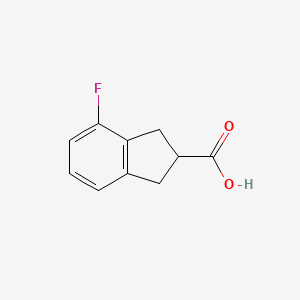
![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)

